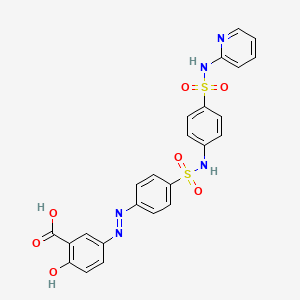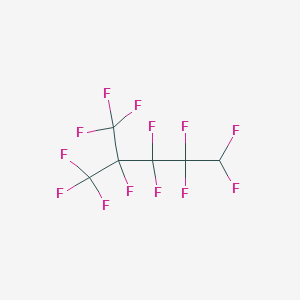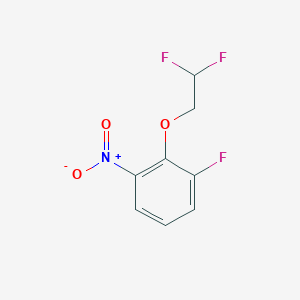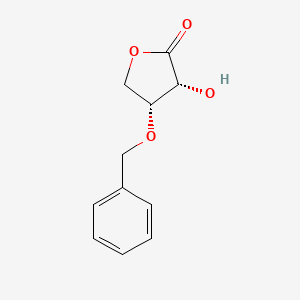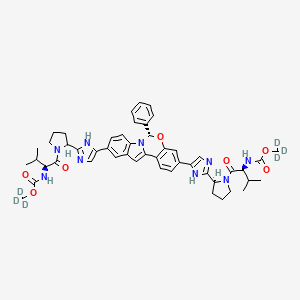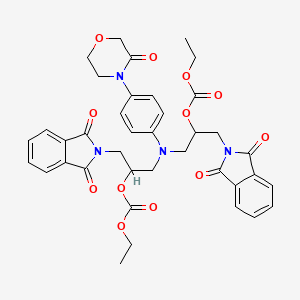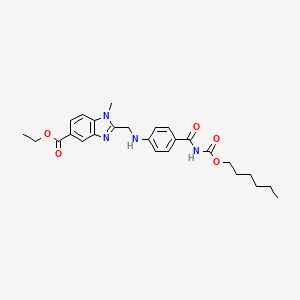
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4'-Des(imino)-4'-oxo Dabigatran Etexilate 5-Ethyl Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is a derivative of Dabigatran Etexilate, a well-known anticoagulant medication. This compound is often studied as an impurity or a metabolite of Dabigatran Etexilate, providing insights into the drug’s stability, metabolism, and potential side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate typically involves multiple steps, including esterification, amidation, and cyclization reactions. The starting materials are carefully chosen to ensure high yield and purity. Reaction conditions such as temperature, pH, and solvent choice are optimized to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is utilized in various scientific research applications, including:
Chemistry: Studying the compound’s reactivity and stability helps in understanding the behavior of related anticoagulant drugs.
Biology: Investigating the compound’s interactions with biological molecules provides insights into its metabolic pathways and potential side effects.
Medicine: Researching the compound’s pharmacokinetics and pharmacodynamics aids in optimizing anticoagulant therapies.
Industry: The compound is used in quality control and stability testing of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate involves its interaction with specific molecular targets, such as thrombin, an enzyme involved in blood clotting. By inhibiting thrombin, the compound prevents the formation of blood clots, thereby exerting its anticoagulant effects. The pathways involved include the inhibition of fibrin formation and platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabigatran Etexilate: The parent compound, widely used as an anticoagulant.
Desmethyl Dabigatran: A metabolite of Dabigatran Etexilate with similar anticoagulant properties.
Dabigatran Acyl Glucuronide: Another metabolite involved in the drug’s metabolism.
Uniqueness
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is unique due to its specific structural modifications, which may influence its reactivity, stability, and interactions with biological molecules. These differences make it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Dabigatran Etexilate .
Propriétés
Formule moléculaire |
C26H32N4O5 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
ethyl 2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H32N4O5/c1-4-6-7-8-15-35-26(33)29-24(31)18-9-12-20(13-10-18)27-17-23-28-21-16-19(25(32)34-5-2)11-14-22(21)30(23)3/h9-14,16,27H,4-8,15,17H2,1-3H3,(H,29,31,33) |
Clé InChI |
KQGKRFMCBPNHTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


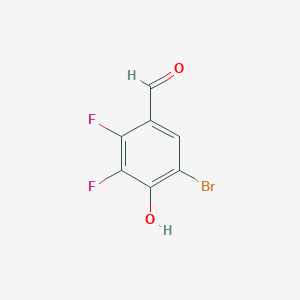

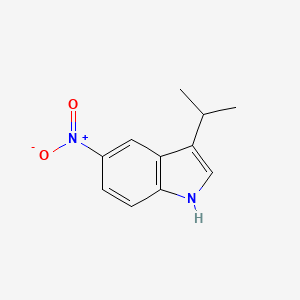

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
